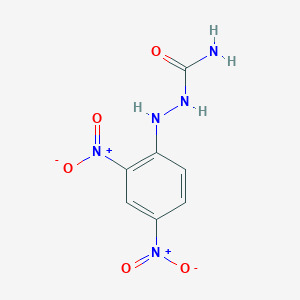
(2,4-Dinitroanilino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dinitroanilino)urea is an organic compound characterized by the presence of a hydrazine group attached to a dinitrophenyl ring and a carboxamide group. This compound is known for its vibrant red to orange color and is relatively sensitive to shock and friction . It is a derivative of 2,4-dinitrophenylhydrazine, which is commonly used in qualitative organic analysis to detect aldehydes and ketones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2,4-Dinitroanilino)urea can be synthesized through the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene . The reaction typically involves dissolving hydrazine sulfate in water and adding it to a solution of 2,4-dinitrochlorobenzene in an organic solvent such as ethanol. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually handled as a wet powder to minimize the risk of explosion due to its sensitivity to shock and friction .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dinitroanilino)urea undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups on the phenyl ring can undergo reduction to form amino groups, while the hydrazine group can be oxidized under certain conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of an acid catalyst such as sulfuric acid.
Oxidation and Reduction: Common reagents include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes and ketones.
Amino Derivatives: Resulting from the reduction of nitro groups.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(2,4-Dinitroanilino)urea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,4-Dinitroanilino)urea involves its ability to form stable hydrazones with carbonyl compounds. This reaction is a nucleophilic addition-elimination process where the hydrazine group adds to the carbonyl carbon, followed by the elimination of water to form the hydrazone . The compound’s reactivity is primarily due to the electron-withdrawing effects of the nitro groups, which enhance the nucleophilicity of the hydrazine group .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenylhydrazine: The parent compound, commonly used in similar applications.
1,2-Bis(2,4-dinitrophenyl)hydrazine: Another derivative with similar reactivity but different physical properties.
2,4-Dinitrophenylhydrazine-modified carbon paste electrode: Used in electrochemical sensing applications.
Uniqueness
(2,4-Dinitroanilino)urea is unique due to the presence of the carboxamide group, which can influence its solubility and reactivity compared to other dinitrophenylhydrazine derivatives . This structural difference can make it more suitable for specific applications, particularly in the synthesis of pharmaceuticals and dyes .
Propiedades
Número CAS |
74367-79-6 |
|---|---|
Fórmula molecular |
C7H7N5O5 |
Peso molecular |
241.16 g/mol |
Nombre IUPAC |
(2,4-dinitroanilino)urea |
InChI |
InChI=1S/C7H7N5O5/c8-7(13)10-9-5-2-1-4(11(14)15)3-6(5)12(16)17/h1-3,9H,(H3,8,10,13) |
Clave InChI |
RGBOVHBCLJPNND-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NNC(=O)N |
| 74367-79-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


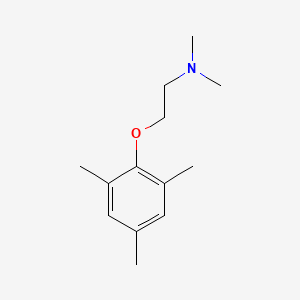
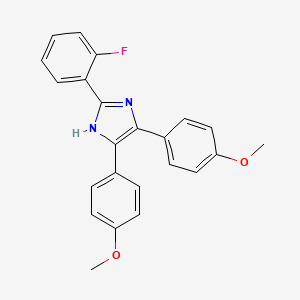
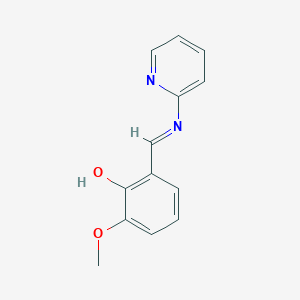
![Phenol, 4-[(2-pyridinylimino)methyl]-](/img/structure/B1660227.png)
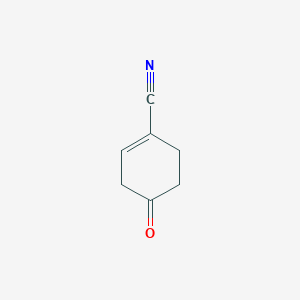
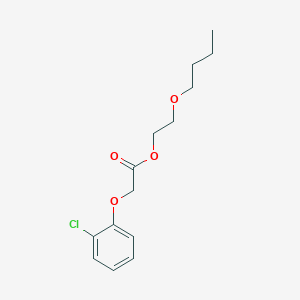
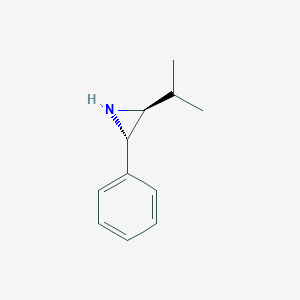
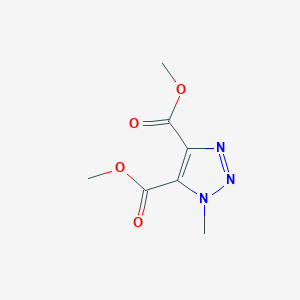
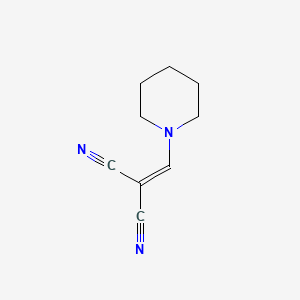
![4-[(2E)-2-[(4-Nitrophenyl)methylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1660235.png)
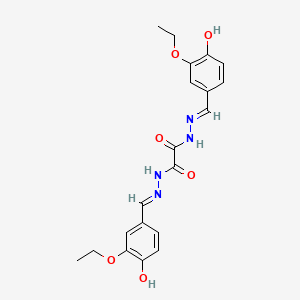

![3-[(Oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B1660243.png)

